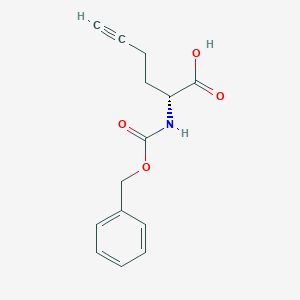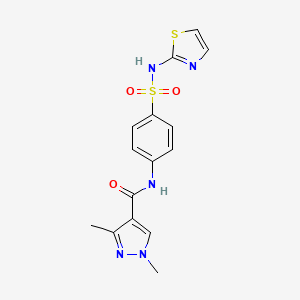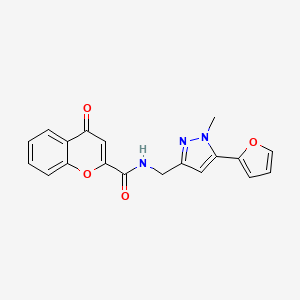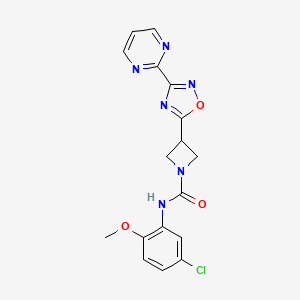![molecular formula C18H24FN3O2 B2640129 N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411255-41-7](/img/structure/B2640129.png)
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as FLI-06, is a small molecule inhibitor that has been extensively studied for its potential application in scientific research. FLI-06 is a potent inhibitor of the Wnt/beta-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and tumorigenesis.
Wirkmechanismus
FLI-06 exerts its inhibitory effect on the Wnt/beta-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. FLI-06 binds to a specific domain of Dvl and prevents its interaction with other proteins in the pathway, thereby inhibiting the activation of the pathway. This leads to a decrease in the expression of downstream target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FLI-06 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and enhance the differentiation of stem cells. It has also been shown to improve bone density in animal models of osteoporosis. FLI-06 has been shown to have a low toxicity profile, making it a potentially safe drug for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
FLI-06 has several advantages for lab experiments. It is a potent and specific inhibitor of the Wnt/beta-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. FLI-06 has also been shown to have a low toxicity profile, making it a safe drug for use in lab experiments. However, FLI-06 is a synthetic compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive compared to other inhibitors of the Wnt/beta-catenin signaling pathway.
Zukünftige Richtungen
There are several future directions for the study of FLI-06. One potential application is in the development of therapeutics for diseases such as cancer, osteoporosis, and Alzheimer's disease. FLI-06 has been shown to inhibit the growth of cancer cells and improve bone density in animal models of osteoporosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Another potential direction is in the study of the role of the Wnt/beta-catenin signaling pathway in embryonic development and tissue homeostasis. FLI-06 can be used as a tool to study the effects of inhibiting this pathway in various developmental and physiological processes. Finally, FLI-06 can be used as a starting point for the development of more potent and specific inhibitors of the Wnt/beta-catenin signaling pathway.
Synthesemethoden
FLI-06 can be synthesized using a multistep process that involves the reaction of 4-piperidone with various reagents such as 2-fluoro-6-nitrophenol, isopropylamine, and acetic anhydride. The final product is obtained by the treatment of the intermediate compound with propargyl bromide. The synthesis of FLI-06 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
FLI-06 has been extensively studied for its potential application in scientific research. It has been shown to inhibit the Wnt/beta-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. The aberrant activation of this pathway has been implicated in the development of various diseases such as cancer, osteoporosis, and Alzheimer's disease. FLI-06 has been shown to inhibit the growth of cancer cells and enhance the differentiation of stem cells. It has also been shown to improve bone density in animal models of osteoporosis.
Eigenschaften
IUPAC Name |
N-[2-fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-4-16(23)22-10-8-13(9-11-22)18(24)21-17-14(19)6-5-7-15(17)20-12(2)3/h4-7,12-13,20H,1,8-11H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOYHNQTMKYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)

![5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2640055.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)

![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)